6-Formyl-4-iodopicolinonitrile
Description
6-Formyl-4-iodopicolinonitrile is a heteroaromatic compound featuring a pyridine backbone substituted with a formyl group at position 6, an iodine atom at position 4, and a nitrile group at position 2. Its molecular formula is C₈H₃FIN₂O, with a molecular weight of 305.03 g/mol. The compound’s structure combines electron-withdrawing (formyl and nitrile) and bulky (iodo) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C7H3IN2O |
|---|---|
Molecular Weight |
258.02 g/mol |
IUPAC Name |
6-formyl-4-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3IN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChI Key |
AKUKSPROANNZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-iodopicolinonitrile typically involves the functionalization of a picolinonitrile derivative. One common method is the iodination of 6-formylpicolinonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of 6-Formyl-4-iodopicolinonitrile may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4-iodopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: The major product is 6-carboxy-4-iodopicolinonitrile.
Reduction: The major product is 6-hydroxymethyl-4-iodopicolinonitrile.
Coupling: Various biaryl compounds can be formed through coupling reactions.
Scientific Research Applications
6-Formyl-4-iodopicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Formyl-4-iodopicolinonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom can be involved in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent pattern of 6-formyl-4-iodopicolinonitrile distinguishes it from related picolinonitrile derivatives. Below is a comparative analysis of key analogs based on substituent positions and electronic effects:
Table 1: Substituent Effects in Picolinonitrile Derivatives
Key Observations :
- Iodo vs.
- Formyl vs. Indazolyl Groups : The formyl group at position 6 provides a reactive site for Schiff base formation or nucleophilic additions, unlike indazolyl fragments (e.g., NH₂, OCH₃), which prioritize hydrogen bonding or π-π stacking in herbicidal targeting .
Hypothetical Bioactivity Profile
While focuses on indazolyl-picolinonitrile hybrids with demonstrated herbicidal activity, the formyl and iodo groups in 6-formyl-4-iodopicolinonitrile suggest divergent mechanisms:
- Formyl Group : May act as a Michael acceptor or participate in redox reactions, inducing oxidative stress in weeds.
- Iodo Substituent : Could enhance persistence in soil due to lower degradation rates compared to fluorine-containing analogs .
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